tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-4-6-11(10-14)7-5-9-15/h11,15H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQOZPGKFVICKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611233 | |
| Record name | tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163210-22-8 | |
| Record name | tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-hydroxypropyl bromide . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group .
Scientific Research Applications
tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxypropyl group can participate in hydrogen bonding and other non-covalent interactions, while the piperidine ring can engage in π-π stacking and hydrophobic interactions . These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3- vs. 4-Substituted Piperidines
A key structural analog is tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6). Both compounds share the same molecular formula but differ in the position of the hydroxypropyl group on the piperidine ring:
Carbamate Derivatives with Hydroxypropyl Groups
Several carbamate analogs with hydroxypropyl substituents have been synthesized ():
| Compound (Example) | Structure | Yield | Melting Point |
|---|---|---|---|
| Benzyl (4-(3-hydroxypropyl)tetrahydro-2H-pyran-4-yl)carbamate (9e) | Tetrahydrofuran core | 71% | 89–90°C |
| tert-Butyl 4-(3-hydroxypropyl)tetrahydro-2H-thiopyran-4-yl)carbamate (18f) | Thiopyran core | 74% | 147–148°C |
These compounds highlight the role of core heterocycles (e.g., pyran vs. thiopyran) in modulating physical properties. The Boc-protected piperidine derivatives generally exhibit lower melting points than benzyl-protected analogs, likely due to reduced crystallinity from the bulky tert-butyl group .
Functional Group Variations
Hydroxypropyl vs. Hydroxyl Groups
tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS 85275-45-2) lacks the hydroxypropyl chain. The absence of this chain reduces solubility in polar solvents and limits opportunities for side-chain modifications, making the hydroxypropyl derivative more versatile in multistep syntheses .
Hydroxypropyl vs. Aminoethyl Groups
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0) replaces the hydroxypropyl group with an aminoethyl substituent. The amino group introduces basicity and nucleophilicity, enabling participation in Schiff base formation or amide couplings, unlike the hydroxypropyl group’s primary alcohol functionality .
Pharmacological Relevance
Compounds like (S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate (CAS 1349699-92-8) incorporate hydrogen-bonding motifs (e.g., carbamoyl groups), which enhance interactions with biological targets. In contrast, the hydroxypropyl group in the target compound may prioritize solubility or metabolic stability in drug design .
Key Research Findings
- Synthetic Yields : Hydroxypropyl-containing Boc derivatives typically achieve yields of 65–79% , comparable to other carbamates ().
- Stability : Boc protection ensures stability under basic conditions, but the hydroxypropyl group may necessitate precautions against oxidation during storage .
- Conformational Effects : Substitution at the 3-position vs. 4-position on piperidine alters spatial arrangements, impacting binding affinities in drug candidates .
Biological Activity
tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butyl group and a hydroxypropyl side chain. The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 257.35 g/mol. Its structure can be represented as follows:
This compound features:
- A piperidine ring , which provides structural stability.
- A tert-butyl group , enhancing lipophilicity and steric hindrance.
- A hydroxypropyl side chain , which can participate in hydrogen bonding.
The mechanism of action of this compound involves its ability to interact with specific molecular targets. The hydroxypropyl group facilitates hydrogen bonding with biological macromolecules, influencing their function and activity. The piperidine ring allows for interactions with various receptors and enzymes, potentially modulating metabolic pathways and cellular communication.
Biological Activity
Research indicates that this compound exhibits significant biological activity, including:
- Receptor Binding : The compound acts as a ligand for several receptors, which may influence physiological responses.
- Enzyme Interaction : It may inhibit or activate specific enzymes, impacting metabolic processes.
Case Studies and Research Findings
- In Vitro Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. For instance, studies demonstrated that the compound significantly reduced cell viability in glioblastoma cells through mechanisms involving mitochondrial dysfunction and oxidative stress .
- Binding Affinity : The presence of the hydroxy group enhances the compound's ability to form hydrogen bonds, which increases its binding affinity to target proteins. This property is crucial for optimizing its pharmacological efficacy .
- Comparative Analysis : When compared to similar compounds, such as tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate, the unique substitution pattern on the piperidine ring of this compound imparts distinct chemical and biological properties .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
